molecular formula C6H15Cl2NO B13740887 N-2-Chloroethyl-N,N-dimethyl-N-2-hydroxyethylammonium chloride CAS No. 23165-18-6

N-2-Chloroethyl-N,N-dimethyl-N-2-hydroxyethylammonium chloride

Cat. No.: B13740887
CAS No.: 23165-18-6
M. Wt: 188.09 g/mol
InChI Key: QYVVECUEDSNKPF-UHFFFAOYSA-M
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Description

N-2-Chloroethyl-N,N-dimethyl-N-2-hydroxyethylammonium chloride is a quaternary ammonium compound characterized by a nitrogen center bonded to three distinct groups:

  • A 2-chloroethyl group (–CH₂CH₂Cl),
  • Two methyl groups (–CH₃),
  • A 2-hydroxyethyl group (–CH₂CH₂OH).

The chloride ion serves as the counterion. This structure confers unique physicochemical properties, including polarity (due to the hydroxyl group), reactivity (from the chloroethyl group), and cationic surfactant behavior (common to quaternary ammonium salts).

Properties

CAS No.

23165-18-6

Molecular Formula

C6H15Cl2NO

Molecular Weight

188.09 g/mol

IUPAC Name

2-chloroethyl-(2-hydroxyethyl)-dimethylazanium;chloride

InChI

InChI=1S/C6H15ClNO.ClH/c1-8(2,4-3-7)5-6-9;/h9H,3-6H2,1-2H3;1H/q+1;/p-1

InChI Key

QYVVECUEDSNKPF-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(CCO)CCCl.[Cl-]

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

  • Molecular formula: C6H15Cl2NO
  • Molecular weight: 188.09 g/mol
  • CAS number: 23165-18-6
  • IUPAC name: 2-chloroethyl-(2-hydroxyethyl)-dimethylazanium chloride
  • Structure: A quaternary ammonium ion with two methyl groups, one 2-chloroethyl, and one 2-hydroxyethyl substituent, paired with a chloride anion.

Preparation Methods

General Synthetic Strategy

The synthesis of N-2-Chloroethyl-N,N-dimethyl-N-2-hydroxyethylammonium chloride typically involves quaternization of a tertiary amine with appropriate alkyl halides. The key steps are:

  • Starting from N,N-dimethylaminoethyl compounds or derivatives
  • Alkylation with 2-chloroethyl chloride or similar reagents
  • Introduction of the hydroxyethyl group either before or after quaternization

Specific Synthetic Routes

Quaternization of N,N-Dimethylaminoethanol with 2-Chloroethyl Chloride

One common approach involves reacting N,N-dimethylaminoethanol with 2-chloroethyl chloride under controlled conditions to form the quaternary ammonium salt. The reaction proceeds via nucleophilic substitution where the tertiary amine nitrogen attacks the alkyl chloride.

  • Typical solvent: polar aprotic solvents such as dimethylformamide (DMF) or dioxane
  • Temperature: ambient to reflux conditions depending on solvent and scale
  • Reaction time: several hours to overnight to ensure complete conversion

Reaction Conditions Summary Table

Step Reagents Solvent Temperature Time Outcome
1 N,N-Dimethylaminoethanol + 2-chloroethyl chloride DMF or dioxane 25–80 °C (reflux) 4–24 hours Quaternary ammonium chloride salt
2 Quaternary ammonium intermediate + ethylene oxide or 2-bromoethanol Polar aprotic solvent Ambient to 50 °C Several hours Hydroxyethyl substitution
3 Purification Extraction, crystallization N/A N/A Pure this compound

Research Outcomes and Analytical Data

Spectral Characterization

  • FTIR spectra show characteristic ammonium and hydroxyl group absorptions (broad OH stretch ~3400 cm⁻¹, C–N stretches).
  • NMR data (from related compounds) confirm substitution patterns on the ammonium nitrogen with signals for methyl, methylene adjacent to nitrogen, chloroethyl, and hydroxyethyl groups.
  • Melting point reported around 142–144 °C for related quaternary ammonium salts.

Purity and Yield

  • Typical yields for quaternization reactions range from 60% to 90%, depending on reaction conditions and purification methods.
  • Purification by crystallization from acetone-hexane or aqueous extraction followed by drying under reduced pressure is effective.

Chemical Reactions Analysis

Types of Reactions

N-2-Chloroethyl-N,N-dimethyl-N-2-hydroxyethylammonium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction Reactions: The compound can be reduced to form secondary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted ammonium compounds.

    Oxidation Reactions: Products include aldehydes or ketones.

    Reduction Reactions: Products include secondary amines.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₆H₁₅Cl₂NO
  • Molar Mass : 164.10 g/mol
  • CAS Number : 4584-46-7
  • Physical State : Typically appears as a white crystalline solid.

Pharmaceutical Applications

N-2-Chloroethyl-N,N-dimethyl-N-2-hydroxyethylammonium chloride is primarily utilized in the pharmaceutical industry due to its properties as an alkylating agent. Its applications include:

  • Chemotherapy :
    • The compound is structurally related to nitrogen mustards, which are used in cancer treatment as alkylating agents that interfere with DNA replication. Studies have shown that compounds like this can induce cytotoxic effects in cancer cells by forming cross-links in DNA, thereby preventing cell division .
  • Synthesis of Active Pharmaceutical Ingredients (APIs) :
    • It serves as an intermediate in the synthesis of various pharmaceuticals. For instance, it is involved in the production of antihistamines and muscle relaxants .
  • Drug Formulation :
    • This compound can be used to enhance the solubility and stability of certain drugs, making it valuable in formulation chemistry.

Chemical Synthesis Applications

The compound plays a significant role in synthetic organic chemistry:

  • Synthesis of Surfactants :
    • It is utilized in the production of specialty surfactants that have applications in detergents and emulsifiers due to its amphiphilic properties .
  • Intermediate for Other Chemicals :
    • This compound acts as an important precursor for synthesizing other quaternary ammonium compounds, which are widely used in various chemical processes including textile treatments and agricultural chemicals .

Biological Applications

Research indicates that this compound has significant biological implications:

  • Antimicrobial Activity :
    • Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for use in disinfectants and antiseptics .
  • Cellular Mechanisms :
    • Investigations into its mechanism of action reveal that it can induce apoptosis in certain cell lines, which is crucial for developing targeted therapies against cancer .

Table: Summary of Applications

Application AreaDescriptionExamples
PharmaceuticalsUsed as an alkylating agent in chemotherapy and drug synthesisAntihistamines, muscle relaxants
Chemical SynthesisServes as an intermediate for producing surfactants and other chemicalsSpecialty surfactants
Biological ResearchInvestigated for antimicrobial properties and mechanisms of inducing apoptosisCancer research

Case Studies

  • Chemotherapy Research :
    A study published on the systemic effects of nitrogen mustards highlighted the potential of this compound derivatives in enhancing therapeutic efficacy while minimizing side effects .
  • Synthesis Methodologies :
    Research conducted on the synthesis pathways emphasizes the efficiency of using this compound as a precursor for various pharmaceuticals, showcasing methods that improve yield and reduce by-products during chemical reactions .

Mechanism of Action

The mechanism of action of N-2-Chloroethyl-N,N-dimethyl-N-2-hydroxyethylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and cell lysis. This action is primarily due to the quaternary ammonium group, which interacts with the negatively charged components of the cell membrane.

Comparison with Similar Compounds

Comparison with Similar Quaternary Ammonium Compounds

Structural and Functional Comparisons

The compound is compared to three classes of analogs:

Chloroethyl-containing quaternary salts (e.g., Chlormequat chloride).

Hydroxyethyl-containing quaternary salts (e.g., compounds in ).

Dimethylaminoethyl derivatives (e.g., ).

Table 1: Structural and Functional Differences
Compound Name Molecular Formula Substituents Key Functional Groups Applications References
N-2-Chloroethyl-N,N-dimethyl-N-2-hydroxyethylammonium chloride C₆H₁₄Cl₂NO (est.) Chloroethyl, dimethyl, hydroxyethyl –Cl (reactive), –OH (polar) Pharmaceuticals, surfactants
Chlormequat chloride () C₅H₁₃Cl₂N Chloroethyl, trimethyl –Cl (reactive) Plant growth regulator
N-(2-Chloroethyl)-N,N-dimethylammonium chloride () C₄H₁₀Cl₂N Chloroethyl, dimethyl –Cl (reactive) Chemical synthesis
(3-(Dodecyloxy)-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium chloride () C₁₉H₄₁ClNO₄ Dodecyloxy, hydroxypropyl, bis-hydroxyethyl –OH (polar), long alkyl chain Surfactants, emulsifiers
Key Observations:
  • Reactivity: The target compound’s chloroethyl group enables nucleophilic substitution reactions, similar to Chlormequat chloride . However, its hydroxyethyl group introduces additional polarity and hydrogen-bonding capacity, distinguishing it from non-hydroxylated analogs like those in and .
  • Solubility : The –OH group enhances water solubility compared to purely alkylated analogs (e.g., Chlormequat chloride) but reduces lipid solubility relative to long-chain surfactants () .
  • Applications : Hydroxyethyl-containing compounds () are often used in mild surfactants for cosmetics, whereas chloroethyl analogs () are utilized in agrochemicals or reactive intermediates.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Autoignition Temp. (°C)
This compound ~194.05 Not reported High in polar solvents Not available
Chlormequat chloride () 158.07 240–245 Hygroscopic >200
N-(2-Chloroethyl)-N,N-dimethylammonium chloride () 158.04 140–150 (decomposes) Soluble in water, ethanol 220
(3-(Dodecyloxy)-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium chloride () 394.98 Not reported Soluble in warm ethanol Not available

Notable Trends:

  • Thermal Stability : Chloroethyl derivatives () exhibit moderate thermal stability (autoignition >200°C), while hydroxyethyl analogs () may degrade at lower temperatures due to –OH group reactivity.
  • Hygroscopicity : Chloride salts with polar groups (e.g., –OH) are highly hygroscopic, as seen in Chlormequat chloride .

Biological Activity

N-2-Chloroethyl-N,N-dimethyl-N-2-hydroxyethylammonium chloride, commonly referred to as a quaternary ammonium compound (QAC), exhibits significant biological activity that has been the subject of various studies. This article reviews its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C5_5H12_12ClN2_2O
  • CAS Number: 139-07-1
  • Antimicrobial Activity:
    • Quaternary ammonium compounds like N-2-chloroethyl derivatives are known for their antimicrobial properties. They disrupt microbial cell membranes, leading to cell lysis and death. Studies have shown that these compounds can effectively kill a wide range of bacteria, including Gram-positive and Gram-negative strains .
  • Cytotoxicity:
    • Research indicates that this compound exhibits cytotoxic effects on various cell lines. The compound's mechanism involves the induction of apoptosis in cancer cells, making it a candidate for anticancer therapy .
  • Influence on Yeast Cells:
    • A study highlighted the effects of similar quaternary ammonium salts on yeast cells, demonstrating alterations in cellular physiology and increased resistance to environmental stressors. This suggests potential applications in biotechnology and food preservation .

Biological Activity Data

Activity Type Effect Reference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicityInduces apoptosis in cancer cells
Yeast Cell ResponseAlters lipid composition; increases resistance to stress

Case Studies

  • Antimicrobial Efficacy:
    • A study conducted on quaternary ammonium compounds demonstrated that N-2-chloroethyl derivatives showed significant bactericidal activity against E. coli and S. aureus within short exposure times, indicating rapid action against pathogens .
  • Cytotoxic Properties:
    • In vitro studies revealed that this compound exhibited dose-dependent cytotoxicity in various cancer cell lines, suggesting its potential as an anticancer agent .
  • Resistance Mechanisms:
    • Research on yeast mutants exposed to quaternary ammonium salts revealed adaptations that conferred increased resistance to antifungal agents, highlighting the compound's influence on microbial resistance profiles .

Q & A

Basic: What are the optimal synthetic routes for preparing N-2-Chloroethyl-N,N-dimethylammonium chloride, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:
The compound is typically synthesized via alkylation of dimethylamine with 2-chloroethyl chloride in a polar solvent (e.g., ethanol or water) under reflux. Key parameters include:

  • Temperature control : Maintaining 60–80°C to balance reactivity and side-product formation.
  • Stoichiometry : A 1:1 molar ratio of dimethylamine to 2-chloroethyl chloride minimizes byproducts like di-alkylated species.
  • Purification : Recrystallization from ethanol/ether mixtures removes unreacted starting materials .
    Data Table :
ParameterOptimal ConditionImpact on Yield
Reaction Temperature70°C (±5°C)>85% yield
SolventEthanol/water (3:1 v/v)Reduces hydrolysis
Reaction Time4–6 hoursMaximizes conversion

Basic: How is the compound characterized structurally using spectroscopic and crystallographic methods?

Methodological Answer:

  • IR Spectroscopy : Peaks at 1650–1700 cm⁻¹ confirm quaternary ammonium formation, while C-Cl stretches appear at 650–750 cm⁻¹ .
  • NMR Analysis :
    • ¹H NMR : δ 3.5–4.0 ppm (m, 2H, CH₂Cl), δ 3.2–3.4 ppm (s, 6H, N(CH₃)₂), and δ 4.5–5.0 ppm (broad, NH/OH if hydroxyethyl is present) .
    • ¹³C NMR : Signals at 45–50 ppm (N(CH₃)₂) and 35–40 ppm (CH₂Cl) .
  • X-ray Crystallography : For related compounds, crystal structures reveal planar ammonium centers with Cl⁻ counterions occupying tetrahedral voids (space group P2₁/c) .

Advanced: How can conflicting data on the compound’s hygroscopicity and stability in aqueous solutions be resolved?

Methodological Answer:
Discrepancies arise from variations in:

  • pH : Stability decreases above pH 7 due to hydrolysis of the chloroethyl group. Controlled experiments at pH 4–6 show <5% degradation over 24 hours .
  • Humidity : Hygroscopicity is reduced by storing the compound under anhydrous N₂ with desiccants (e.g., silica gel). Gravimetric analysis under 30% relative humidity shows <2% moisture uptake .
    Resolution Workflow :

Conduct stability assays under controlled pH and humidity.

Use Karl Fischer titration to quantify moisture content.

Compare degradation kinetics via HPLC at 254 nm .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:
The chloroethyl group undergoes SN2 reactions with nucleophiles (e.g., thiols, amines):

  • Steric Effects : Dimethylamino groups hinder backside attack, reducing reaction rates compared to non-alkylated analogs.
  • Leaving Group Ability : Cl⁻ is a moderate leaving group; reactions with iodide or thiosulfate accelerate substitution .
    Experimental Design :
  • Kinetic Studies : Monitor reaction progress with ¹H NMR (disappearance of CH₂Cl signal).
  • Isotopic Labeling : Use D₂O to track proton exchange at the ammonium center .

Advanced: How do structural modifications (e.g., hydroxyethyl vs. methyl groups) alter the compound’s biological or catalytic activity?

Methodological Answer:

  • Hydroxyethyl Addition : Introduces hydrogen-bonding capability, enhancing solubility in polar solvents (e.g., water) and altering interactions with biomolecules (e.g., enzymes) .
  • Comparative Studies :
    • Replace hydroxyethyl with methyl: Reduces solubility by 60% but increases thermal stability (TGA decomposition at 220°C vs. 195°C for hydroxyethyl) .
    • Replace Cl with Br: Accelerates SN2 reactions but increases toxicity in cell-based assays .

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